An In-depth Technical Guide to the Chemical Properties of 5,7-Dihydroindolo[2,3-b]carbazole
An In-depth Technical Guide to the Chemical Properties of 5,7-Dihydroindolo[2,3-b]carbazole
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 5,7-Dihydroindolo[2,3-b]carbazole, a heterocyclic aromatic compound of significant interest in the fields of materials science and medicinal chemistry. We will delve into its synthesis, reactivity, and detailed characterization, with a focus on the structure-property relationships that govern its utility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular scaffold.
Introduction: The Significance of the Indolo[2,3-b]carbazole Core
The 5,7-Dihydroindolo[2,3-b]carbazole scaffold, a nitrogen-containing polycyclic aromatic hydrocarbon, has emerged as a privileged structure in the design of functional organic materials and bioactive molecules. Its rigid, planar architecture and electron-rich nature, stemming from the fused indole and carbazole moieties, impart unique electronic and photophysical properties. These characteristics make it an attractive building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1][2]. Furthermore, the indolocarbazole skeleton is a recurring motif in various natural products and synthetic compounds exhibiting potent biological activities, including anticancer properties[1].
This guide will provide a detailed exploration of the fundamental chemical properties of the 5,7-Dihydroindolo[2,3-b]carbazole core, offering insights into its synthesis, functionalization, and the resulting impact on its electronic and photophysical behavior.
Molecular Structure and Physicochemical Properties
The foundational 5,7-Dihydroindolo[2,3-b]carbazole molecule possesses the chemical formula C₁₈H₁₂N₂ and a molecular weight of 256.30 g/mol [3]. Its structure consists of a central carbazole ring fused with an indole ring system. The presence of two secondary amine groups at positions 5 and 7 is a key feature, offering sites for functionalization that can significantly modulate the molecule's properties.
| Property | Value | Source |
| CAS Number | 111296-90-3 | [1][3][4] |
| Molecular Formula | C₁₈H₁₂N₂ | [3] |
| Molecular Weight | 256.30 g/mol | [3] |
| Appearance | Solid | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |
Synthesis and Functionalization
The synthesis of the 5,7-Dihydroindolo[2,3-b]carbazole core and its derivatives can be achieved through various synthetic strategies, often involving transition metal-catalyzed cyclization reactions.
General Synthetic Approach: Fischer Indole Synthesis and Cyclization
Caption: Conceptual workflow for the synthesis of the indolo[2,3-b]carbazole core.
N-Functionalization: A Gateway to Tailored Properties
The nitrogen atoms at the 5 and 7 positions are nucleophilic and can be readily functionalized, most commonly through N-arylation or N-alkylation reactions. This functionalization is a critical strategy for tuning the solubility, electronic properties, and solid-state packing of these materials. For instance, the introduction of bulky substituents can prevent intermolecular π-π stacking, which can enhance emission in the solid state[6].
A notable example is the synthesis of 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole, which serves as an intermediate in the synthesis of OLED materials[7].
| Derivative | CAS Number | Molecular Formula | Molecular Weight | Application |
| 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole | 1448296-00-1 | C₂₄H₁₆N₂ | 332.40 g/mol | OLED intermediate[7][8] |
Photophysical and Electrochemical Properties
The extended π-conjugated system of 5,7-Dihydroindolo[2,3-b]carbazole and its derivatives gives rise to interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics.
Absorption and Emission Characteristics
Indolo[2,3-b]carbazole derivatives typically exhibit strong absorption in the UV-visible region and display fluorescence. The absorption and emission maxima can be tuned by modifying the substitution pattern on the core. For instance, the parent compound has a maximum absorption (λmax) at 360 nm in ethanol[1]. The introduction of donor or acceptor groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra.
Derivatives of the isomeric indolo[3,2-b]carbazole have been shown to be promising blue light-emitting materials[9]. Symmetric substitution on the indolo[2,3-a]carbazole core has also resulted in stable blue light emission in both solution and solid states[10].
Thermally Activated Delayed Fluorescence (TADF)
One of the most promising applications of 5,7-Dihydroindolo[2,3-b]carbazole is as a building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs[4]. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. The design of TADF molecules often involves creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which can be achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The indolo[2,3-b]carbazole core can act as a strong electron donor, and when combined with a suitable acceptor moiety, can lead to the desired charge-transfer character for efficient TADF.
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
Electrochemical Behavior
The electrochemical properties of indolo[2,3-b]carbazole derivatives are crucial for their application in electronic devices, as they determine the energy levels (HOMO and LUMO) and charge transport characteristics. Cyclic voltammetry is a key technique used to investigate the redox behavior of these compounds. The nitrogen atoms in the carbazole and indole moieties contribute to the electron-donating nature of the core, making it susceptible to oxidation. The oxidation potential can be modulated by the introduction of electron-donating or electron-withdrawing substituents. For instance, polymers based on 2,7-carbazole units exhibit reversible oxidation processes[11].
Applications in Materials Science and Medicinal Chemistry
The unique chemical properties of 5,7-Dihydroindolo[2,3-b]carbazole have led to its exploration in various fields.
Organic Electronics
As previously discussed, the primary application of this scaffold in materials science is in organic electronics[1]. Its derivatives have been investigated as:
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Emitters in OLEDs : Particularly for blue and deep-blue emission, and as hosts for phosphorescent emitters[12].
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Hole-Transporting Materials : Due to the electron-rich nature of the carbazole core[12].
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Organic Semiconductors : In OFETs and OPVs[13].
Medicinal Chemistry
The indolo[3,2-b]carbazole scaffold is found in several compounds with significant biological activity. For example, 6-formylindolo[3,2-b]carbazole (FICZ) is a potent ligand for the aryl hydrocarbon receptor (AhR)[14]. While the biological activity of the 5,7-dihydroindolo[2,3-b]carbazole isomer is less explored in the provided results, its structural similarity suggests potential for investigation as a bioactive scaffold. The ability to functionalize the core at multiple positions allows for the generation of diverse libraries of compounds for screening against various biological targets[15].
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of 5,7-Dihydroindolo[2,3-b]carbazole and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the substitution pattern.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
UV-Visible Spectroscopy : To determine the absorption properties and calculate the optical bandgap.
-
Photoluminescence Spectroscopy : To measure the emission spectrum and quantum yield.
Detailed spectroscopic data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers[3][8].
Conclusion
5,7-Dihydroindolo[2,3-b]carbazole is a molecule of considerable scientific and technological importance. Its robust and versatile chemical nature, coupled with its intriguing electronic and photophysical properties, makes it a valuable building block for the development of next-generation organic electronic devices and potentially novel therapeutic agents. The ability to fine-tune its properties through synthetic modification ensures that this scaffold will continue to be a focus of research and development in both academic and industrial settings.
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